molecular formula C10H16O B162846 (S)-cis-Verbenol CAS No. 1845-30-3

(S)-cis-Verbenol

Cat. No. B162846
CAS RN: 1845-30-3
M. Wt: 152.23 g/mol
InChI Key: WONIGEXYPVIKFS-YIZRAAEISA-N
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Description

(S)-cis-Verbenol is a natural compound found in the pheromone of the mountain pine beetle. It is a chiral molecule with two enantiomers, (S)-cis-Verbenol and (R)-cis-Verbenol. (S)-cis-Verbenol has been extensively studied due to its unique properties and potential applications in scientific research.

Scientific Research Applications

Anti-ischemic and Anti-inflammatory Activity

(S)-cis-Verbenol, derived from (-)-alpha-pinene of pine trees, exhibits significant anti-ischemic and anti-inflammatory activities. It reduces cerebral ischemic injury and prevents neuronal cell death caused by oxygen-glucose deprivation. This compound also reduces the intracellular level of reactive oxygen species (ROS) and diminishes the expression levels of pro-inflammatory cytokines in ischemic brain and immunostimulated glial cells, suggesting potential therapeutic applications (Choi et al., 2010).

Structural Analysis and Interactions

Investigations into the shape and non-covalent interactions of cis-verbenol revealed that in the gas phase, it exhibits an anti HO-CH arrangement. This understanding of its molecular structure is crucial for comprehending its bioactivity, particularly in its aromatic terpenoid form (Blanco et al., 2020).

Antiprotozoal Activity

(S)-cis-Verbenol has demonstrated significant antiprotozoal activity against Leishmania species and Trypanosoma cruzi, being more toxic to these parasites than to human cells. This suggests its potential as a treatment for diseases caused by these protozoans (Yaluff et al., 2017).

Role in Pheromone Production

(S)-cis-Verbenol is integral to the aggregation pheromones of various bark beetles, such as Ips and Dendroctonus species. It affects the behavior of these beetles, playing a role in their aggregation and host selection patterns (Miller & Lafontaine, 1991).

Biotransformation Studies

Research on the biotransformation of (S)-cis-verbenol with Nocardia corallina has shown effective conversion to (1S)-(-)-verbenone, highlighting the biochemical pathways and potential industrial applications of this compound (Manjarrez et al., 2007).

properties

IUPAC Name

(1S,2S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-6-4-9(11)8-5-7(6)10(8,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WONIGEXYPVIKFS-YIZRAAEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C2CC1C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]([C@H]2C[C@@H]1C2(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20885073
Record name Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)-
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Molecular Weight

152.23 g/mol
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Physical Description

White powder; [Sigma MSDS]
Record name (S)-cis-Verbenol
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Product Name

(S)-cis-Verbenol

CAS RN

18881-04-4, 1845-30-3
Record name (-)-Verbenol
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Record name cis-Verbenol
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Record name Verbenol, (S)-cis-
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Record name Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)-
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Record name Bicyclo[3.1.1]hept-3-en-2-ol, 4,6,6-trimethyl-, (1S,2S,5S)-
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Record name [1S-(1α,2β,5α)]-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol
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Record name VERBENOL, (S)-CIS-
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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